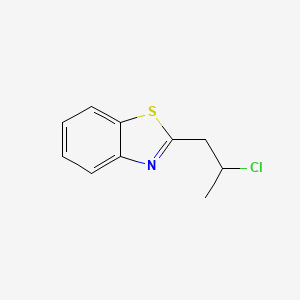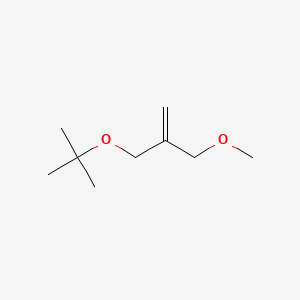![molecular formula C21H40 B13808313 1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)
1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane is a chemical compound with the molecular formula C17H32 It is a derivative of cyclohexane, characterized by the presence of a 2,2-dimethylbutyl group and a 1,3-propanediyl linkage between two cyclohexane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 2,2-dimethylbutyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A strong base, such as sodium hydride (NaH), is used to deprotonate the cyclohexane, forming a cyclohexyl anion.
Formation of Intermediate: The cyclohexyl anion then reacts with 2,2-dimethylbutyl bromide to form an intermediate compound.
Coupling Reaction: The intermediate undergoes a coupling reaction with 1,3-dibromopropane in the presence of a palladium catalyst to form the final product, 1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of methoxy-substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[1-(2,2-Dimethylpropyl)-1,3-propanediyl]biscyclohexane
- 1,1’-[1-(2,2-Dimethylpentyl)-1,3-propanediyl]biscyclohexane
- 1,1’-[1-(2,2-Dimethylhexyl)-1,3-propanediyl]biscyclohexane
Uniqueness
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C21H40 |
|---|---|
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
(1-cyclohexyl-5,5-dimethylheptan-3-yl)cyclohexane |
InChI |
InChI=1S/C21H40/c1-4-21(2,3)17-20(19-13-9-6-10-14-19)16-15-18-11-7-5-8-12-18/h18-20H,4-17H2,1-3H3 |
Clave InChI |
AMMHVZAJNHFTCZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)CC(CCC1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
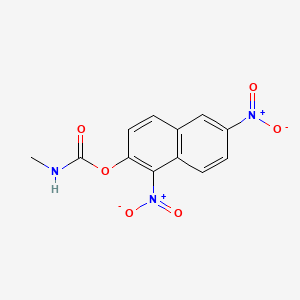
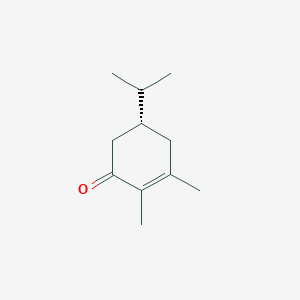
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
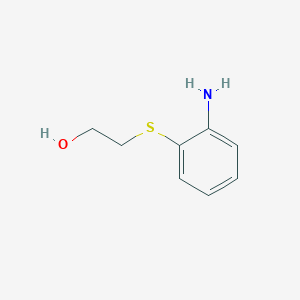
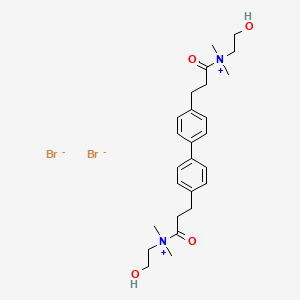
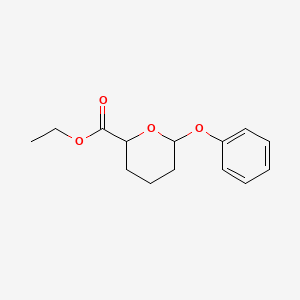
![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
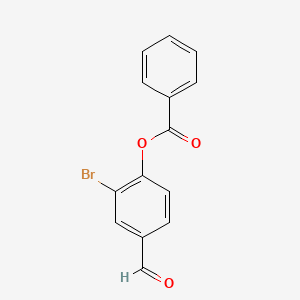
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)
